molecular formula C28H39NO3 B1681268 Terpendole E CAS No. 167427-23-8

Terpendole E

Cat. No. B1681268
M. Wt: 437.6 g/mol
InChI Key: SVYIMXYKHRBHSG-KYYKPQATSA-N
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Description

Terpendole E is an organic heterotricyclic compound and an organooxygen compound . It is a natural product found in Albophoma yamanashiensis and Tolypocladium cylindrosporum . It is a mitotic kinesin Eg5 (Kinesin-5) inhibitor isolated from Albophoma yamanashiensis that inhibits both motor and microtubule stimulated ATPase activities of human Eg5 .


Synthesis Analysis

The first synthesis of the racemate of Terpendole E, a specific inhibitor of the mitotic kinesin Eg5, has been achieved from a known tricyclic dihydroxy ketone by a 13-step sequence . This involves diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and Pd-mediated two-step construction of the indole ring moiety as the key transformations .


Molecular Structure Analysis

Terpendole E has a molecular formula of C28H39NO3 . Its molecular weight is 437.6 g/mol . The IUPAC name of Terpendole E is (1 S ,2 S ,5 S ,7 S ,9 R ,10 R ,11 R ,14 S )-7- (2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo [12.10.0.0 2,11 .0 5,10 .0 16,24 .0 17,22 ]tetracosa-16 (24),17,19,21-tetraen-9-ol .


Chemical Reactions Analysis

The synthesis of Terpendole E involves a 13-step sequence that includes diastereoselective installation of its C3 quaternary stereocenter via a cyclopropyl ketone intermediate and Pd-mediated two-step construction of the indole ring moiety .


Physical And Chemical Properties Analysis

Terpendole E has a molecular weight of 437.6 g/mol . It is an organic heterotricyclic compound and an organooxygen compound .

Scientific Research Applications

Inhibitor of Kinesin Eg5

  • Role in Mitosis: Terpendole E has been identified as the first natural product inhibitor of kinesin Eg5, a protein crucial in mitotic spindle formation during cell division. Its inhibition by Terpendole E can disrupt normal cell division, which is particularly relevant in the study of cancer cells where uncontrolled division is a hallmark (Motoyama et al., 2012).
  • Structural Analysis for Activity: Research into the structure-activity relationships of Terpendole E and its derivatives has highlighted the importance of its indole-diterpene skeleton for effective inhibition of Eg5. This work helps in understanding how slight chemical modifications can impact its biological activity (Nagumo et al., 2017).

Influence on Microtubule Interaction

  • Unique Binding and Inhibition Mechanism: Terpendole E and its derivatives exhibit a unique mechanism of action by partially inhibiting the interaction between Eg5 and microtubules. This is distinct from other inhibitors and offers new insights into alternative pathways for drug development targeting mitotic kinesins (Tarui et al., 2014).

Role in Biosynthesis of Indole-Diterpenes

  • Biosynthetic Intermediate: Terpendole E serves as a key intermediate in the biosynthesis of terpendoles and related indole-diterpenes. Understanding its role in this biosynthetic pathway has implications for the production and manipulation of these compounds for various applications (Gatenby et al., 1999).

Impact on ACAT Inhibition

  • Potential in Treating Hypercholesterolemia: Some terpendole derivatives have shown moderate inhibition against acyl-CoA: cholesterol acyltransferase (ACAT) activity, suggesting potential applications in treating conditions like hypercholesterolemia (Tomoda et al., 1995).

Synthesis and Chemical Studies

  • Synthetic Approaches: Efforts have been made to synthesize Terpendole E, providing routes to potentially produce this compound in larger quantities for further study and application (Teranishi et al., 2015).
  • Study of Molecular Interactions: Investigations into the molecular interactions of Terpendole E, particularly with the motor activity of mitotic Kinesin Eg5, help in understanding its potential as a therapeutic agent (Nakazawa et al., 2003).

Safety And Hazards

According to the safety data sheet, if Terpendole E is inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be rinsed with water . Suitable extinguishing media for Terpendole E include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

properties

IUPAC Name

(1S,2S,5S,7S,9R,10R,11R,14S)-7-(2-hydroxypropan-2-yl)-1,2,10-trimethyl-6-oxa-23-azahexacyclo[12.10.0.02,11.05,10.016,24.017,22]tetracosa-16(24),17,19,21-tetraen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO3/c1-25(2,31)23-15-21(30)27(4)20-11-10-16-14-18-17-8-6-7-9-19(17)29-24(18)28(16,5)26(20,3)13-12-22(27)32-23/h6-9,16,20-23,29-31H,10-15H2,1-5H3/t16-,20+,21+,22-,23-,26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYIMXYKHRBHSG-KYYKPQATSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC4C2(C5=C(C4)C6=CC=CC=C6N5)C)(C(CC(O3)C(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@]([C@@H]1CC[C@@H]4[C@@]2(C5=C(C4)C6=CC=CC=C6N5)C)([C@@H](C[C@H](O3)C(C)(C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terpendole E

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
283
Citations
J Nakazawa, J Yajima, T Usui, M Ueki, A Takatsuki… - Chemistry & biology, 2003 - cell.com
… In this paper, we have rediscovered terpendole E (TerE), which was originally isolated as an acyl-CoA:cholesterol acyltransferase inhibitor, as a specific inhibitor of mitotic kinesin, Eg5 …
Number of citations: 138 www.cell.com
T Motoyama, T Hayashi, H Hirota, M Ueki, H Osada - Chemistry & biology, 2012 - cell.com
… Terpendole E is the first natural product inhibitor of kinesin Eg5. Because terpendole E production is unstable, we isolated and analyzed the terpendole E biosynthetic gene cluster, …
Number of citations: 70 www.cell.com
Y Nagumo, T Motoyama, T Hayashi, H Hirota… - …, 2017 - Wiley Online Library
Terpendole E (TerE) is the first natural product that inhibits mitotic kinesin Eg5 (kinesin spindle protein). Recently, TerE is suggested to have a different binding site and/or inhibitory …
M Oikawa, R Hashimoto, M Sasaki - 2011 - Wiley Online Library
… The DEF-ring terpenoid fragment of terpendole E, has been synthesized in 15 steps starting from … Our retrosynthetic plan for terpendole E generates the DEF-ring terpenoid fragment 2. …
Y Tarui, T Chinen, Y Nagumo, T Motoyama… - …, 2014 - Wiley Online Library
… These results also suggest that terpendole E inhibits Eg5 by a mechanism that differs from … inhibitory mechanism of terpendole E, we next examined the effects of terpendole E and 11-…
H Tomoda, N Tabata, DJ Yang, H Takayanagi… - The journal of …, 1995 - jstage.jst.go.jp
… Terpendole E was recrystallized from MeOHto establish the relative stereochemistry. Thecolorless plate crystal having approximate dimensions of 0.4 x 0.5 x 0.1 mmwasmountedona …
Number of citations: 67 www.jstage.jst.go.jp
F Churruca, M Fousteris, Y Ishikawa… - Organic …, 2010 - ACS Publications
… , terpendole E was rediscovered as a novel KSP inhibitor by Osada and co-workers in 2003. (5) The unique biological profile and challenging structural features of terpendole E elicited …
Number of citations: 66 pubs.acs.org
T Teranishi, T Murokawa, M Enomoto… - Bioscience …, 2015 - Taylor & Francis
… and analysis of the terpendole E biosynthetic gene cluster, and … terpendole E into a downstream intermediate.Citation 4 ) Quite recently, Usui and co-workers revealed that terpendole E (…
Number of citations: 24 www.tandfonline.com
Y Hongo, T Nakamura, S Takahashi… - Journal of Mass …, 2014 - Wiley Online Library
… of terpendole E. In tandem MS experiments, a major fragment ion at m/z 130 from protonated terpendole E … , indicating that the oxygen addition of terpendole E took place at the indole …
T Teranishi, S Kuwahara - Tetrahedron Letters, 2014 - Elsevier
… In conclusion, the preparation of the DEF ring moiety (2) of terpendole E as its racemate was … of 2 into terpendole E (1) are now in progress and will be reported in due course. …
Number of citations: 9 www.sciencedirect.com

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